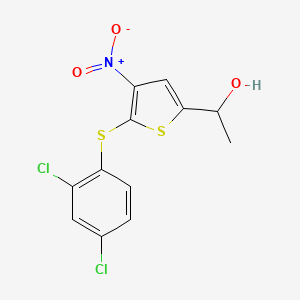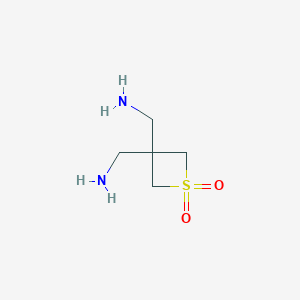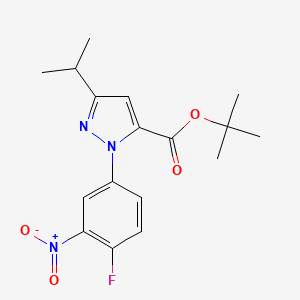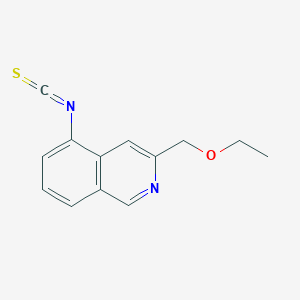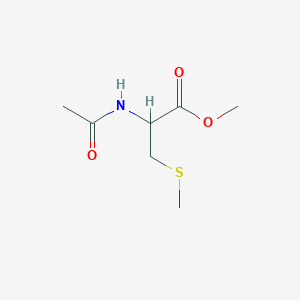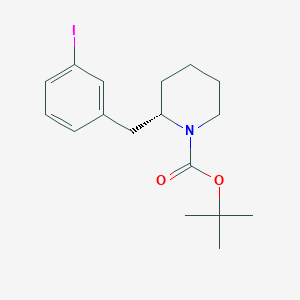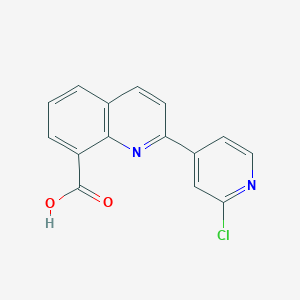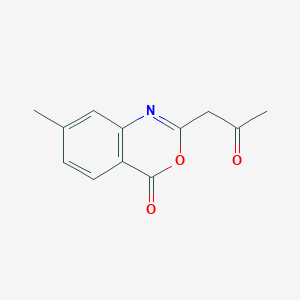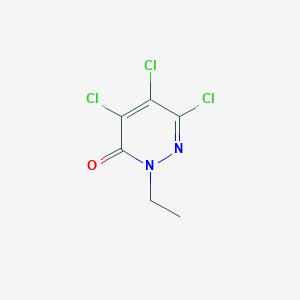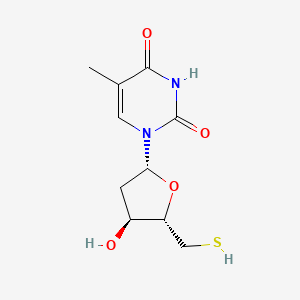
5'-Thiothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FUZS-5 involves the modification of thymidine. The specific synthetic routes and reaction conditions for FUZS-5 are not widely documented in public literature. it is known that the preparation of nucleoside analogues typically involves the protection of hydroxyl groups, selective functional group transformations, and deprotection steps. Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening for optimization .
Chemical Reactions Analysis
FUZS-5, like other nucleoside analogues, can undergo various chemical reactions:
Oxidation and Reduction: These reactions can modify the sulfur atom in the thiothymidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Hydrolysis: FUZS-5 can be hydrolyzed under acidic or basic conditions to yield thymidine and other by-products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FUZS-5 has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: FUZS-5 is utilized in biochemical assays to investigate its interaction with viral enzymes, particularly the SARS-CoV-2 Nsp15 endoribonuclease.
Medicine: The compound is being explored for its potential antiviral properties, especially in the context of COVID-19 research.
Mechanism of Action
FUZS-5 exerts its effects by interacting with an allosteric site on the SARS-CoV-2 Nsp15 endoribonuclease. This interaction inhibits the enzymatic activity of Nsp15, which is crucial for the viral replication process. By binding to this site, FUZS-5 disrupts the normal function of the enzyme, thereby impeding the replication of the virus. The molecular targets involved in this mechanism include the active site residues of Nsp15 and the surrounding allosteric regions .
Comparison with Similar Compounds
FUZS-5 can be compared with other thymidine nucleoside analogues, such as:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase and incorporates into RNA, disrupting its function.
Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS by inhibiting reverse transcriptase.
Stavudine (d4T): Another antiretroviral drug that inhibits reverse transcriptase and is used in the treatment of HIV.
FUZS-5 is unique in its specific interaction with the SARS-CoV-2 Nsp15 endoribonuclease, which distinguishes it from other nucleoside analogues that primarily target different enzymes or pathways .
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(4-17)16-8/h3,6-8,13,17H,2,4H2,1H3,(H,11,14,15)/t6-,7+,8+/m0/s1 |
InChI Key |
CPEAGKYEYPXTSP-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CS)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


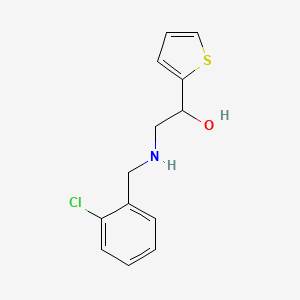
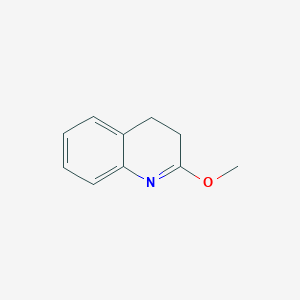
![1,2-Difluoro-4-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8421468.png)
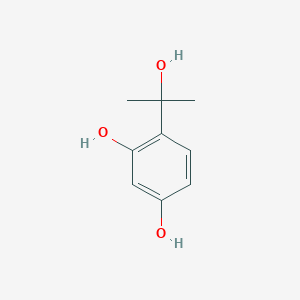
![(+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine](/img/structure/B8421477.png)
